molecular formula C10H13BrClNO2 B581940 (R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride CAS No. 401915-60-4

(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

Cat. No.: B581940
CAS No.: 401915-60-4
M. Wt: 294.573
InChI Key: CKWDUSDZVLBMMD-DDWIOCJRSA-N
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Description

(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride (CAS: 401915-60-4) is a chiral amino acid derivative with a molecular weight of 294.58 g/mol and the formula C₁₀H₁₂BrClNO₂ . Its structure features an (R)-configured chiral center, a 2-bromophenyl substituent, and a carboxylic acid group, making it a valuable building block in pharmaceutical research. This compound is often used in peptide synthesis and as a precursor for bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

(3R)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWDUSDZVLBMMD-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401915-60-4
Record name Benzenebutanoic acid, β-amino-2-bromo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401915-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-Amino-4-phenylbutanoic acid.

    Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethanol or water.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large reactors to carry out the bromination step efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the product.

    Hydrochloride Formation: Converting the purified product to its hydrochloride salt using industrial-grade hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalysts like Pd/C in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of ®-3-Amino-4-phenylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.

    Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives and their biological effects.

    Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, particularly those involving gamma-aminobutyric acid (GABA) receptors, due to its structural similarity to GABA analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Table 1: Halogen-Substituted Analogs
Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties References
(R)-3-Amino-4-(2-bromophenyl)butanoic acid HCl 2-Bromo 401915-60-4 294.58 High steric bulk; polarizable Br atom
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl 2,4-Dichloro 331847-11-1 274.13 Electron-withdrawing Cl; increased acidity
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl 4-Fluoro 331763-69-0 233.67 Small electronegative F; improved metabolic stability
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl 2,4,5-Trifluoro 1204818-19-8 285.65 Strongly electron-withdrawing; low lipophilicity

Key Observations :

  • Bromine (294.58 g/mol) contributes to higher molecular weight and polarizability compared to chlorine (274.13 g/mol) and fluorine (233.67 g/mol). This enhances hydrophobic interactions in the brominated compound .
  • Fluorine ’s electronegativity improves metabolic stability but reduces steric hindrance compared to bulkier halogens like bromine .

Heterocyclic and Aromatic Derivatives

Table 2: Heterocyclic/Aromatic Analogs
Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties References
(R)-3-Amino-4-(2-thienyl)butanoic acid HCl 2-Thienyl 269726-88-7 222.70 Sulfur-containing heterocycle; π-π interactions
(R)-3-Amino-4-(3-benzothienyl)butanoic acid HCl 3-Benzothienyl 269398-95-0 297.78 Fused aromatic system; enhanced binding affinity
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid HCl 2-Naphthyl - ~265.73* Extended aromaticity; increased steric hindrance

Key Observations :

  • Thienyl and benzothienyl groups introduce sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals), unlike the purely aromatic bromophenyl group .

Electron-Donating/Withdrawing Group Variants

Table 3: Electronic Effect Modifiers
Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties References
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-Cyano 269726-85-4 252.70 Strong electron-withdrawing; increased acidity
(R)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid HCl 2-CF₃ 269396-76-1 296.67 Lipophilic; electron-withdrawing CF₃ group
(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl 2-Methyl 270062-89-0 229.69 Electron-donating; enhanced solubility

Key Observations :

  • Cyano and CF₃ groups increase acidity and reduce electron density on the phenyl ring, altering binding kinetics compared to bromine .
  • Methyl groups improve solubility but may reduce receptor affinity due to weaker hydrophobic interactions .

Stereochemical Variants

  • (S)-3-Amino-4-(2-bromophenyl)butanoic acid HCl (CAS: 740792-12-5) has a molecular weight of 258.11 g/mol in its free form . The S-configuration may lead to divergent biological activity, as chirality often dictates target specificity (e.g., enzyme inhibition).

Biological Activity

(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention in pharmacological research due to its structural properties and potential biological activities. This compound features a brominated phenyl group, which is significant for its interactions with biological systems, particularly in the context of neurotransmitter modulation and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃BrClNO₂
  • Molecular Weight : Approximately 294.57 g/mol
  • Structure : The compound contains an amino group at the third carbon and a bromophenyl substituent at the fourth carbon, which are crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission pathways, especially those involving gamma-aminobutyric acid (GABA) receptors. Its structural similarity to GABA analogs suggests that it may act as a receptor ligand, influencing neurotransmitter systems involved in mood regulation and anxiety responses.

Key Mechanisms:

  • Interaction with GABA Receptors : The compound may enhance or inhibit GABAergic activity, which is critical in managing neurological disorders such as epilepsy and anxiety.
  • Enzyme Inhibition : Preliminary studies indicate that this compound could serve as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis or degradation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityDescription
Neurotransmitter Modulation Potential to influence GABAergic transmission, impacting mood and anxiety levels.
Enzyme Inhibition May inhibit specific enzymes related to neurotransmitter metabolism.
Pharmacological Applications Investigated for use in treating neurological disorders; potential as a therapeutic agent.

Case Studies and Research Findings

  • Neuropharmacology Studies : Research has indicated that this compound exhibits significant activity in modulating GABA receptors, leading to anxiolytic effects in animal models. In controlled studies, doses of the compound resulted in reduced anxiety-like behavior compared to controls.
  • Enzyme Interaction Studies : A study examining the binding affinity of this compound to various enzymes revealed that it can effectively inhibit certain pathways involved in neurotransmitter synthesis. This inhibition was characterized by reduced levels of excitatory neurotransmitters, suggesting a potential therapeutic role in conditions characterized by excitotoxicity.
  • Synthesis and Structural Analysis : The synthesis of this compound has been optimized using advanced organic synthesis techniques, yielding high-purity compounds suitable for biological testing. Structural analysis through NMR and mass spectrometry confirmed its identity and purity, facilitating further pharmacological evaluation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(R)-3-Amino-4-(4-bromophenyl)butanoic acidC₁₀H₁₃BrClNO₂Bromine at para positionSimilar GABAergic effects
(S)-3-Amino-4-(2-bromophenyl)butanoic acidC₁₀H₁₃BrClNO₂Stereoisomer with potential different activityVariability in receptor interaction
(R)-3-Amino-4-(3-bromophenyl)butanoic acidC₁₀H₁₃BrClNO₂Bromine at meta positionDistinct binding affinities affecting pharmacodynamics

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